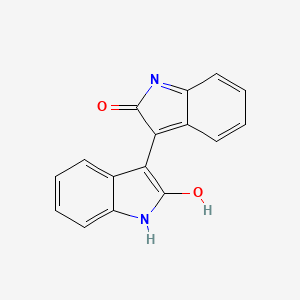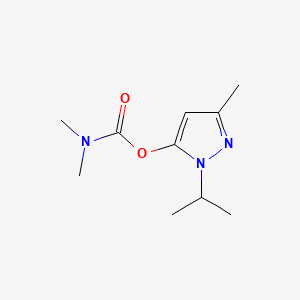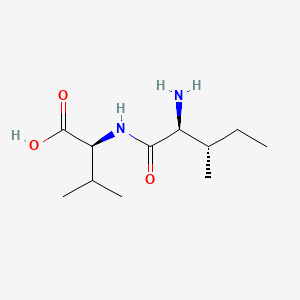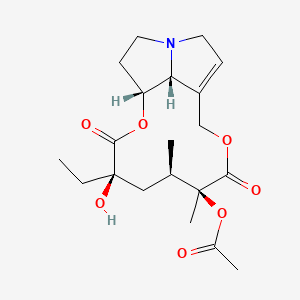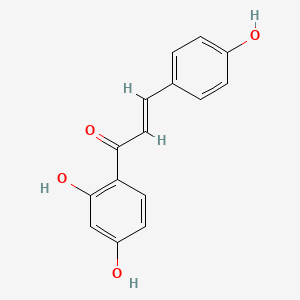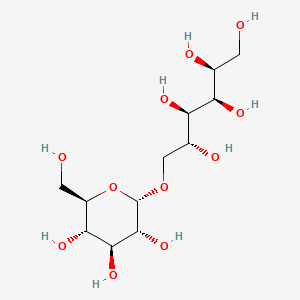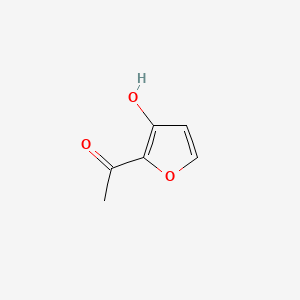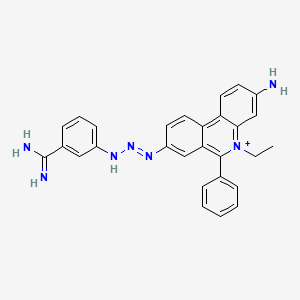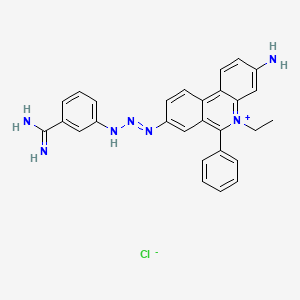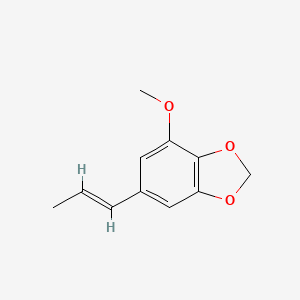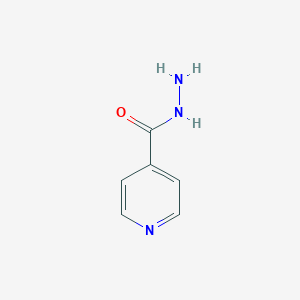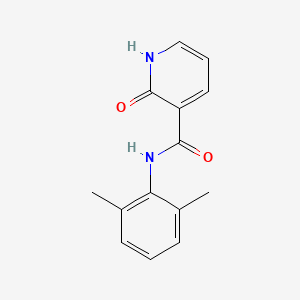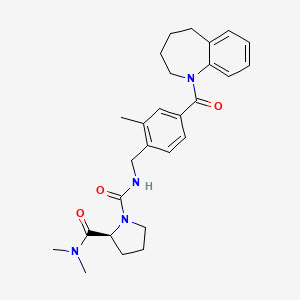
Fedovapagon
Overview
Description
Fedovapagon is a synthetic small molecule that acts as a selective agonist for the vasopressin V2 receptor. It has been primarily investigated for its potential therapeutic applications in treating conditions such as nocturia, which is characterized by frequent urination during the night .
Mechanism of Action
Target of Action
Fedovapagon, also known as VA106483, is a synthetic peptide that primarily targets the Vasopressin V2 receptor (V2R) . The V2R is a type of receptor in the body that responds to the hormone vasopressin .
Mode of Action
This compound acts as an agonist for the V2R . This means it binds to the V2R and activates it . The activation of V2R by this compound triggers a series of biochemical reactions that lead to the reabsorption of water from urine as it passes towards the bladder .
Biochemical Pathways
The activation of V2R by this compound leads to the reabsorption of water in the kidney’s collecting ducts . This process is part of the body’s overall fluid balance regulation. By promoting water reabsorption, this compound reduces the volume of urine produced, which can help alleviate conditions like nocturia .
Pharmacokinetics
Studies have been conducted to investigate the potential for co-administration of strong inhibitors or inducers of cyp3a4 to alter the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is a reduction in nocturnal urine volume . This can lead to a decrease in nocturnal void frequency and an increase in the time to first nocturnal void . These effects can be beneficial for individuals suffering from nocturia .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by factors such as the patient’s hydration status and the presence of other medications, particularly those that can affect the cyp3a4 enzyme system .
Biochemical Analysis
Biochemical Properties
Fedovapagon is a small molecule that interacts with the vasopressin V2 receptors . It works directly in the collecting ducts of the kidney by binding to, and activating these receptors . Activation of the V2 receptors causes the kidneys to reabsorb water from urine as it passes towards the bladder .
Cellular Effects
This compound has the ability to penetrate cellular membranes and interact with intracellular targets . This characteristic makes it particularly effective in modulating complex biochemical pathways, such as those regulated by the vasopressin V1a receptor . It is currently being developed for the treatment of nocturia, a common condition in those with benign prostatic hyperplasia (BPH) .
Molecular Mechanism
The mechanism of action of this compound revolves around its ability to selectively bind to and activate the vasopressin V2 receptors . Activation of these receptors causes the kidneys to reabsorb water from urine as it passes towards the bladder .
Temporal Effects in Laboratory Settings
This compound is effective from the first night of dosing . There was no carry-over effect of this compound during the single-blind placebo treatment night between the active treatment periods . There was no effect of this compound treatment on the overall 24 h urine volumes .
Transport and Distribution
This compound is known to act directly in the collecting ducts of the kidney
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fedovapagon involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as reducing agents and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fedovapagon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Fedovapagon has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a tool compound to study the vasopressin V2 receptor and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Studied for its potential to treat conditions such as nocturia, overactive bladder, and other urinary disorders.
Industry: Potential applications in the development of new therapeutic agents and as a reference compound in drug discovery and development
Comparison with Similar Compounds
Similar Compounds
Desmopressin: Another vasopressin receptor agonist used to treat nocturia and other urinary disorders.
Tolvaptan: A vasopressin receptor antagonist used to treat conditions such as hyponatremia and polycystic kidney disease.
Conivaptan: A non-selective vasopressin receptor antagonist used to treat hyponatremia
Uniqueness of Fedovapagon
This compound is unique in its high selectivity for the vasopressin V2 receptor, which minimizes the risk of side effects associated with the activation or inhibition of other vasopressin receptors. This selectivity makes it a promising candidate for the treatment of nocturia and other conditions where modulation of the vasopressin V2 receptor is beneficial .
Properties
IUPAC Name |
(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLFWZIFNQQGH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188331 | |
| Record name | Fedovapagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347887-36-9 | |
| Record name | Fedovapagon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedovapagon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fedovapagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEDOVAPAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



